Orotic Acid-13C,15N2 Monohydrate
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Overview
Description
Orotic Acid-13C,15N2 Monohydrate, also known as 6-Carboxyuracil-13C,15N2 Monohydrate, is a labeled form of orotic acid. Orotic acid is a precursor in the biosynthesis of pyrimidine nucleotides and ribonucleic acid. It is released from the mitochondrial enzyme dihydroorotate dehydrogenase for conversion to uridine monophosphate by the cytoplasmic enzyme uridine monophosphate synthase. This compound is often used as a marker for measurement in routine newborn screening for urea cycle disorders .
Mechanism of Action
Target of Action
Orotic Acid-13C,15N2 Monohydrate, a stable isotope labeled derivative of orotic acid, primarily targets the mitochondrial dihydroorotate dehydrogenase (DHODH) and the cytoplasmic UMP synthase enzyme . These enzymes play a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for the production of DNA and RNA .
Mode of Action
This compound interacts with its targets by being released from the mitochondrial DHODH for conversion to UMP by the cytoplasmic UMP synthase enzyme . This interaction results in the production of pyrimidine nucleotides, which are vital for the synthesis of RNA and DNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pyrimidine biosynthesis pathway . The compound acts as a precursor in this pathway, leading to the production of pyrimidine nucleotides and, subsequently, RNA and DNA . The downstream effects include the regulation of gene expression and protein synthesis, which are fundamental processes in cellular function and growth .
Pharmacokinetics
It’s known that stable heavy isotopes like 13c and 15n have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of hepatic steatosis and hepatomegaly in rats . Additionally, Orotic Acid is a marker for measurement in routine newborn screening for urea cycle disorders .
Biochemical Analysis
Biochemical Properties
Orotic Acid-13C,15N2 Monohydrate is involved in the biosynthesis of pyrimidine nucleotides. It is released from the mitochondrial enzyme dihydroorotate dehydrogenase and converted to uridine monophosphate by the cytoplasmic enzyme uridine monophosphate synthase . This compound interacts with various enzymes and proteins, including dihydroorotate dehydrogenase and uridine monophosphate synthase, playing a pivotal role in the synthesis of RNA and DNA .
Cellular Effects
This compound has significant effects on cellular processes. It can induce hepatic steatosis and hepatomegaly in rats, indicating its impact on liver cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It is used as a marker for measuring urea cycle disorders in newborn screening .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precursor in the biosynthesis of pyrimidine nucleotides. It binds to dihydroorotate dehydrogenase in the mitochondria, facilitating the conversion of dihydroorotate to orotate. Subsequently, orotate is converted to uridine monophosphate by uridine monophosphate synthase in the cytoplasm . This process is crucial for the synthesis of RNA and DNA, highlighting the compound’s importance in genetic material production .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and is easy to handle due to its monohydrate form . Over time, it has been observed to induce hepatic steatosis and hepatomegaly in rats, indicating long-term effects on liver function . The compound’s stability and degradation are essential factors in its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, it can induce hepatic steatosis and hepatomegaly in rats . These studies help determine the threshold and toxic effects of the compound, providing valuable insights into its safe and effective use in research.
Metabolic Pathways
This compound is involved in the pyrimidine biosynthesis pathway. It interacts with enzymes such as dihydroorotate dehydrogenase and uridine monophosphate synthase, facilitating the conversion of dihydroorotate to orotate and subsequently to uridine monophosphate . This pathway is crucial for the production of RNA and DNA, highlighting the compound’s role in genetic material synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is released from the mitochondrial enzyme dihydroorotate dehydrogenase and transported to the cytoplasm, where it is converted to uridine monophosphate by uridine monophosphate synthase . This transport and distribution are essential for its role in pyrimidine biosynthesis.
Subcellular Localization
This compound is localized in the mitochondria and cytoplasm. It is released from dihydroorotate dehydrogenase in the mitochondria and converted to uridine monophosphate by uridine monophosphate synthase in the cytoplasm . This subcellular localization is crucial for its function in the biosynthesis of pyrimidine nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orotic Acid-13C,15N2 Monohydrate involves the incorporation of stable isotopes of carbon and nitrogen into the orotic acid molecule. The labeled orotic acid is typically synthesized by reacting labeled urea with labeled malonic acid in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic labeling and purity. The final product is often crystallized and dried to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Orotic Acid-13C,15N2 Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form orotidine-5’-monophosphate.
Reduction: Reduction reactions can convert it to dihydroorotic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like ammonia and amines are commonly used.
Major Products:
Oxidation: Orotidine-5’-monophosphate.
Reduction: Dihydroorotic acid.
Substitution: Various orotic acid derivatives.
Scientific Research Applications
Orotic Acid-13C,15N2 Monohydrate has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis of pyrimidine nucleotides.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Utilized in newborn screening for urea cycle disorders and in research on liver diseases.
Industry: Applied in the development of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Orotic Acid: The unlabeled form of the compound, used in similar metabolic studies.
Dihydroorotic Acid: A reduced form of orotic acid, involved in the same biosynthetic pathway.
Orotidine-5’-Monophosphate: An oxidized form of orotic acid, a key intermediate in nucleotide biosynthesis
Uniqueness: Orotic Acid-13C,15N2 Monohydrate is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides valuable insights into the dynamics of nucleotide metabolism and the effects of various metabolic disorders .
Properties
CAS No. |
1346602-15-0 |
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Molecular Formula |
C5H6N2O5 |
Molecular Weight |
177.091 |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1; |
InChI Key |
YXUZGLGRBBHYFZ-RYBQTAQPSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Synonyms |
1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid-13C,15N2 Monohydrate |
Origin of Product |
United States |
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